molecular formula C13H23NO5 B12823389 tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No.: B12823389
M. Wt: 273.33 g/mol
InChI Key: IDTQQOOKLSBNKR-UHFFFAOYSA-N
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Description

tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a protecting group for amines due to its stability under various reaction conditions and its ease of removal .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTQQOOKLSBNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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